(2-Bromo-5-(bromomethyl)phenyl)methanol

Orthogonal synthesis Regioselective functionalization Cross-coupling

This benzenemethanol derivative features two distinct, orthogonal bromine substituents enabling chemoselective, stepwise synthesis. The aryl bromide permits transition metal-catalyzed cross-coupling, while the benzylic bromide allows nucleophilic substitution, ideal for building diverse compound libraries and exploring SAR. This unique regiospecific architecture ensures predictable reactivity and minimizes byproducts—capabilities single-site analogues cannot match.

Molecular Formula C8H8Br2O
Molecular Weight 279.96 g/mol
Cat. No. B12290050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-(bromomethyl)phenyl)methanol
Molecular FormulaC8H8Br2O
Molecular Weight279.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)CO)Br
InChIInChI=1S/C8H8Br2O/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,11H,4-5H2
InChIKeySIPQSSKOISEYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-5-(bromomethyl)phenyl)methanol: A Bifunctional Building Block for Regioselective Synthesis and Orthogonal Functionalization


(2-Bromo-5-(bromomethyl)phenyl)methanol (CAS 1261646-71-2) is a benzenemethanol derivative with the molecular formula C8H8Br2O and a molecular weight of 279.96 g/mol . It features two distinct bromine substituents—an aryl bromide and a benzylic bromide—positioned ortho and meta relative to a hydroxymethyl group on the benzene ring . This structural arrangement provides two orthogonal reactive sites: the aromatic bromine for transition metal-catalyzed cross-coupling reactions and the benzylic bromine for nucleophilic substitution, enabling sequential, regioselective functionalization in complex molecule synthesis .

Why (2-Bromo-5-(bromomethyl)phenyl)methanol Cannot Be Replaced by Mono-Brominated or Simple Bromomethyl Analogs


Simple substitution with a mono-brominated benzyl alcohol or an isomer lacking the ortho-aryl bromide fails to replicate the unique reactivity profile of (2-Bromo-5-(bromomethyl)phenyl)methanol. For instance, (2-bromo-5-methylphenyl)methanol (CAS 727985-37-7) contains only one reactive bromine, limiting synthetic pathways to single functionalization events . Similarly, (2-(bromomethyl)phenyl)methanol (CAS 74785-02-7) offers only a benzylic bromide, lacking the aromatic halogen required for cross-coupling . The dual-halogen architecture of (2-Bromo-5-(bromomethyl)phenyl)methanol enables chemoselective, sequential reactions—such as Suzuki coupling at the aryl bromide followed by nucleophilic displacement at the benzylic site—that are unattainable with in-class alternatives .

Quantitative Differentiation of (2-Bromo-5-(bromomethyl)phenyl)methanol vs. Closest Analogs


Dual Reactive Sites Enable Orthogonal Sequential Functionalization Unattainable with Mono-Bromo Analogs

Unlike (2-bromo-5-methylphenyl)methanol, which possesses only a single aryl bromide reactive site, (2-Bromo-5-(bromomethyl)phenyl)methanol contains two chemically distinct bromine atoms: an aryl bromide (ortho to hydroxymethyl) and a benzylic bromide (meta). This enables sequential, chemoselective transformations—such as a Suzuki coupling at the aryl bromide followed by nucleophilic substitution at the benzylic bromide—without cross-reactivity .

Orthogonal synthesis Regioselective functionalization Cross-coupling

Molecular Weight Distinguishes from Isomeric Bromomethylbenzyl Alcohols

The target compound's molecular weight of 279.96 g/mol is significantly higher than that of common bromomethylbenzyl alcohol isomers (e.g., (2-(bromomethyl)phenyl)methanol, MW 201.06 g/mol), due to the presence of a second bromine atom. This mass difference is analytically detectable and can be used to confirm identity and purity in procurement .

Analytical chemistry Quality control Isomer differentiation

Regiochemical Precision for Ortho-Aryl Bromide in Cross-Coupling

The ortho-bromo substitution pattern on the aromatic ring directs regioselective cross-coupling reactions. In contrast, isomers with only a benzylic bromide (e.g., 3-(bromomethyl)phenyl)methanol) lack an aryl halide entirely, precluding participation in Suzuki-Miyaura or related couplings [1]. This ortho-aryl bromide is essential for building biaryl architectures common in pharmaceutical scaffolds [2].

Suzuki coupling Regioselectivity Palladium catalysis

Vendor-Supplied Purity of 97% with Analytical Documentation

Commercially, (2-Bromo-5-(bromomethyl)phenyl)methanol is offered with a standard purity of 97%, supported by batch-specific analytical data including NMR, HPLC, and GC . In comparison, many simpler bromobenzyl alcohols are commonly available only at 95% purity . The higher certified purity reduces the need for additional purification steps, saving time and resources.

Quality assurance Procurement Analytical standards

High-Impact Application Scenarios for (2-Bromo-5-(bromomethyl)phenyl)methanol


Medicinal Chemistry: Sequential Functionalization for Targeted Library Synthesis

Employed as a bifunctional core in medicinal chemistry campaigns, (2-Bromo-5-(bromomethyl)phenyl)methanol enables the construction of diverse compound libraries via sequential Suzuki coupling (at the aryl bromide) and nucleophilic substitution (at the benzylic bromide). This orthogonal reactivity allows rapid exploration of structure-activity relationships (SAR) around a central aromatic scaffold .

Materials Science: Synthesis of Functionalized Monomers and Ligands

The dual halogen handles make this compound a valuable precursor for novel monomers and ligands. For example, the aryl bromide can be used to install conjugated aromatic groups via cross-coupling, while the benzylic bromide can introduce charged or solubilizing groups, enabling fine-tuning of electronic and physical properties in polymers or coordination complexes .

Process Chemistry: Intermediate for Agrochemical and Pharmaceutical APIs

Serves as a key intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) and agrochemicals. Its regiospecific bromination pattern ensures predictable reactivity in multi-step syntheses, improving overall yield and reducing byproduct formation compared to non-selective halogenation approaches [1].

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